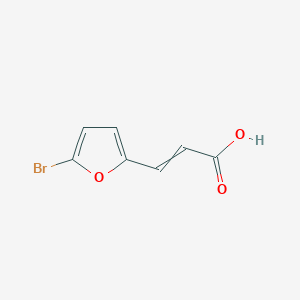

3-(5-Bromofuran-2-yl)prop-2-enoic acid

Description

3-(5-Bromofuran-2-yl)prop-2-enoic acid (CAS: 111252-31-4 or 64154-10-5) is an α,β-unsaturated carboxylic acid featuring a brominated furan ring. Its molecular formula is C₇H₅BrO₃, with a molecular weight of 217.02 g/mol . The compound exists predominantly in the E-isomeric form due to conjugation between the carboxylic acid group and the furan ring . Key identifiers include the SMILES string C1=C(/C=C/C(=O)O)OC(=C1)Br and InChIKey IIMYTCICBUBFJH-DUXPYHPUSA-N, highlighting its planar geometry and bromine substitution at the 5-position of the furan . It is utilized in organic synthesis, particularly in heterocyclic chemistry, due to its reactive α,β-unsaturated system and bromine’s versatility in cross-coupling reactions .

Properties

IUPAC Name |

3-(5-bromofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMYTCICBUBFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its use.

Comparison with Similar Compounds

Bromofuran vs. Bromophenyl Derivatives

- Impact: The benzoyl group is more electron-withdrawing than furan, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5 vs. ~3–4 for the furan derivative). This enhances reactivity in nucleophilic additions and cyclocondensations . Applications: Used to synthesize pyridones, pyrroles, and pyridopyrimidines .

- 3-(5-Bromo-2-methoxyphenyl)propanoic acid (CAS: 82547-30-6): Structural Difference: Methoxy-substituted bromophenyl group with a saturated propanoic acid backbone. Impact: The saturated backbone eliminates conjugation, reducing reactivity in Diels-Alder reactions.

Halogen Variations

- 3-(5-Bromo-2-fluorophenyl)propanoic acid (CAS: 881189-58-8): Structural Difference: Fluorine replaces the furan oxygen. Impact: Fluorine’s strong electron-withdrawing effect increases acidity (pKa ~2.5–3.0) and stabilizes intermediates in Suzuki-Miyaura couplings .

Backbone Modifications

α,β-Unsaturated vs. Saturated Systems

- 3-Amino-3-(5-bromofuran-2-yl)propanoic acid (CAS: 682803-05-0): Structural Difference: Saturated propanoic acid backbone with an amino substituent. Impact: The amino group introduces chirality and basicity (pKa ~9–10), enabling peptide-like interactions. The lack of conjugation reduces electrophilicity, limiting use in cycloadditions .

Functional Group Additions

Cyanated Derivatives

- Methyl (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enoate (CAS: 56656-97-4): Structural Difference: Cyano and ester groups replace the carboxylic acid. Impact: The ester group lowers water solubility, while the cyano enhances electrophilicity, facilitating nucleophilic attacks in Michael additions .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

3-(5-Bromofuran-2-yl)prop-2-enoic acid, also known as (2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid, is an organic compound that has garnered attention for its diverse biological activities. Its molecular formula is C₇H₅BrO₃, and it features a furan ring substituted with a bromine atom, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

- A brominated furan ring , which enhances its reactivity.

- A prop-2-enoic acid moiety , which provides additional functional properties.

This combination allows the compound to interact with various biological targets, making it a candidate for pharmacological studies.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : The compound's structural characteristics may enable it to modulate inflammatory pathways, although detailed mechanisms remain to be elucidated. This potential activity suggests applications in treating inflammatory diseases.

The precise mechanism of action for this compound is still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The bromine atom and furan ring may facilitate interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways involved in cell signaling and metabolic regulation.

- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites in biological molecules, disrupting normal cellular processes and contributing to its biological activities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-furaldehyde | Furan ring with aldehyde group | Antimicrobial, anticancer |

| 3-(5-bromofuran-2-yl)acrylic acid | Similar propene structure | Antioxidant, anti-inflammatory |

| 4-Bromophenylacrylic acid | Phenyl ring with acrylic acid functionality | Antimicrobial |

The unique combination of the brominated furan ring and propene structure in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various compounds against Staphylococcus aureus and Escherichia coli, this compound exhibited notable inhibition zones comparable to established antibiotics.

- Cytotoxicity in Cancer Research : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Preparation Methods

Optimization of Condensation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% | Higher loading reduces side products |

| Solvent | Ethanol | Polar protic solvent enhances rate |

| Temperature | Reflux | Accelerates dehydration step |

Green Chemistry Approaches

To address environmental concerns, solvent-free and microwave-assisted syntheses have been explored.

Solvent-Free Bromination

NBS and the furan precursor are ground mechanically in a ball mill, eliminating solvent use.

Conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.